Isomenthone

Overview

Description

Isomenthone is a natural organic compound that belongs to the class of monoterpenes. It is a stereoisomer of menthone, which is a common constituent of essential oils. This compound has a characteristic minty odor and is widely used in the fragrance and flavor industry. In recent years, this compound has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Cytoprotective Properties

Isomenthone, a constituent of Mentha arvensis L., has been shown to protect human dermal fibroblasts from TNF-α-induced cell death. This protective effect is attributed to its ability to inhibit activation of JNK and p38 MAPK pathways, which are early elements in stress-induced apoptosis (Jung et al., 2012).

Quantification in Medicinal Plants

A validated HPLC/photodiode array method has been developed for quantifying this compound in Ziziphora tenuior L., a plant used in traditional medicine. This method enables accurate measurement of this compound, a major component believed to contribute to the plant's medicinal properties (Ghassemi et al., 2013).

Conformational Studies

Research involving microwave spectroscopy has explored the conformational space of this compound, among other monoterpenoids. This study aids in understanding the molecular structure and properties of this compound (Schmitz et al., 2015).

Green Chemistry in Education

This compound has been used in a "green" modification of a traditional organic chemistry lab experiment. The experiment involves the isomerization of (−)-menthone to (+)-isomenthone using an acid-form ion-exchange resin, highlighting environmentally friendly approaches in chemical education (Ginzburg et al., 2014).

Forensic Applications

A method for detecting this compound in serum samples has been developed for forensic purposes. This technique is important for verifying claims of alcohol consumption, as this compound is a marker for certain beverages (Schulz et al., 2009).

Catalysis Research

This compound has been studied in the context of catalytic hydrogenation. This research contributes to understanding the behavior of this compound in chemical reactions and its potential applications in catalysis (Kukula & Červený, 2000).

Nutritional and Health Monitoring

While not directly involving this compound, nuclear and isotope methods, essential in nutritional research, have broader implications for studies involving various compounds including this compound. These methods are crucial in understanding nutrient metabolism and health impacts (Valencia & Iyengar, 2002).

Mechanism of Action

Target of Action

p-Menthan-3-one is primarily used as a flavoring agent . It is also found in essential oils such as peppermint oil . The primary targets of p-Menthan-3-one are the sensory receptors of the organisms that interact with it, such as insects .

Mode of Action

p-Menthan-3-one interacts with its targets primarily through its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, p-Menthan-3-one has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .

Biochemical Pathways

p-Menthan-3-one is a p-menthane monoterpenoid . It is synthesized and stored in specialized anatomical structures such as glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Pharmacokinetics

It is generally considered safe for use as a flavoring agent . It is also used in food and its function is essentially the same as that in food, so no further demonstration of efficacy is necessary .

Result of Action

The primary result of p-Menthan-3-one’s action is its repellent effect on insects . By interfering with their sensory receptors and creating an unpleasant odor, it reduces the risk of insect bites and can provide long-lasting protection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Menthan-3-one. For example, it should be considered as an irritant to skin and eyes, and it can also irritate the respiratory tract . No environmental risk is foreseen for this compound at the maximum proposed use level in feed . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

p-Menthan-3-one is synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . It originates through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Cellular Effects

It is known that monoterpenes, the group to which p-Menthan-3-one belongs, can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of p-Menthan-3-one involves its interaction with various biomolecules. For instance, it has been suggested that it may interact with the Cold and Menthol Receptor 1 and the κ-Opioid Receptor

Metabolic Pathways

p-Menthan-3-one is involved in the monoterpenoid biosynthetic pathway . It is synthesized from one pair of C5 precursors and can undergo cyclization, reduction, and decoration with various functional groups at different chiral sites .

properties

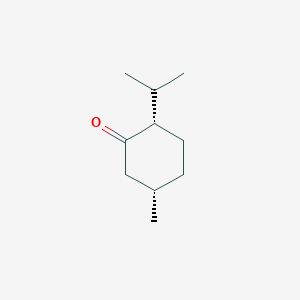

IUPAC Name |

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044475, DTXSID001015953 | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a peppermint odour | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.925 | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

1196-31-2, 491-07-6 | |

| Record name | (1R,4R)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomenthone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

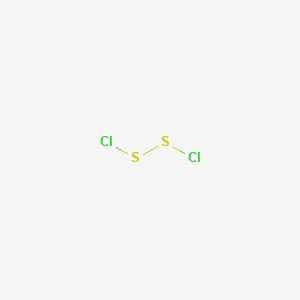

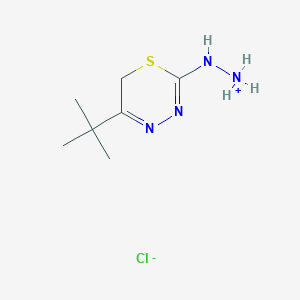

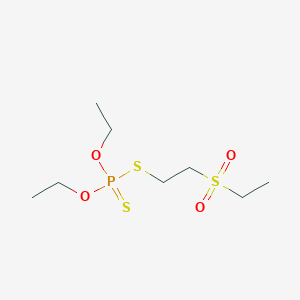

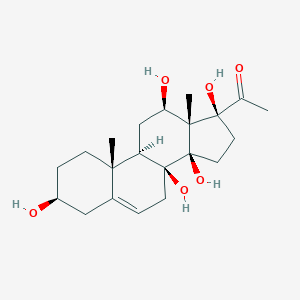

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Isomenthone?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Is there a method to distinguish this compound from its diastereomer, Menthone?

A2: Yes, direct separation of this compound enantiomers from Menthone enantiomers can be achieved using an octakis-(3-O-butyryl-2,6-di-O-pentyl)-α-cyclodextrin phase in gas chromatography. []

Q3: Can you describe the conformational characteristics of this compound?

A3: Unlike its diastereomer Menthone, which predominantly exists in a diequatorial conformation, this compound exhibits two major conformations. The isopropyl group can adopt either an equatorial or axial orientation. NMR studies combined with molecular modeling suggest that the conformation with an axial isopropyl group is more prevalent (approximately 79% at room temperature). []

Q4: Are there methods to synthesize deuterium-labeled this compound for biosynthetic studies?

A4: Yes, regioselectively deuterated this compound isomers (d5 and d8) can be synthesized and subsequently analyzed using enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) for biosynthetic investigations. []

Q5: What are the natural sources of this compound?

A5: this compound is found in the essential oils of various plants, including: * Rose-scented geranium (Pelargonium species) [, , , , ]* Mentha species (e.g., peppermint, pennyroyal) [, , , , ]* Micromeria species [, ]* Calamintha incana [] * Ziziphora species [, ]* Agastache species [, , , ]* Cunila menthoides []* Clinopodium thymifolium []

Q6: Does the this compound content vary significantly in natural sources?

A6: Yes, this compound content can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. For instance, specific chemotypes of Mentha pulegium have been identified with varying levels of this compound and other related compounds like pulegone and piperitone. [] Similarly, seasonal variations in the essential oil composition, including this compound content, have been observed in rose-scented geranium cultivars. []

Q7: How is this compound biosynthesized in plants?

A7: Studies on Pelargonium tomentosum suggest that this compound biosynthesis involves several precursor monoterpenes, including piperitone, pulegone, piperitenone, piperitole, and citronellyl glycopyranoside. Feeding experiments with deuterium-labeled precursors followed by headspace extraction and enantio-MDGC/MS analysis provide insights into the biosynthetic pathways. []

Q8: What enzymes are involved in the metabolism of this compound in plants?

A8: In peppermint (Mentha x piperita), two distinct NADPH-dependent ketoreductases play a crucial role in the stereospecific reduction of Menthone to Menthol isomers. While the menthone:(−)-(3R)-menthol reductase primarily produces (−)-Menthol, the menthone:(+)-(3S)-neomenthol reductase leads to the formation of (+)-Neomenthol. []

Q9: Can this compound be synthesized chemically?

A9: Yes, this compound can be synthesized from its diastereomer, Menthone, through acid-catalyzed isomerization. This reaction typically employs a strong acid catalyst and can be monitored over time to observe the shifting equilibrium between the two isomers. [, ]

Q10: Can this compound be used as a starting material for the synthesis of other compounds?

A10: Yes, this compound serves as a valuable chiral building block in organic synthesis. For instance, it can be used to prepare multifunctional derivatives, including 1,3-diols, through a series of reactions involving protection, reduction, and organometallic additions. These derivatives have potential applications as chiral ligands in asymmetric catalysis. []

Q11: How does the choice of catalyst influence the outcome of reactions involving this compound?

A11: The choice of catalyst can significantly impact the selectivity and yield of reactions involving this compound. For example, in the catalytic hydrogenation of Thymol, the use of different catalysts, such as Raney nickel, Ni/SiO2, or Pd/MgO, can lead to variations in the ratios of this compound, Menthone, and Menthol isomers produced. [, ]

Q12: Are there any environmentally friendly approaches to using this compound in chemical synthesis?

A12: Yes, replacing traditional strong acid catalysts with solid acid catalysts, such as ion-exchange resins like AMBERLYST 15DRY, offers a greener alternative for the isomerization of Menthone to this compound. This approach reduces waste generation and minimizes the use of hazardous reagents. []

Q13: What analytical techniques are commonly used to characterize and quantify this compound?

A15: Common techniques for analyzing this compound include:* Gas Chromatography (GC): Often coupled with a flame ionization detector (FID) or mass spectrometry (MS) for separation and identification of this compound in complex mixtures like essential oils. [, , , , , ]* Enantioselective Multidimensional Gas Chromatography/Mass Spectrometry (enantio-MDGC/MS): Allows for the separation and identification of different enantiomers of this compound and other chiral compounds in a mixture. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and conformation of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)